
Ndelta-Boc-L-ornithine Benzyl Ester Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ndelta-Boc-L-ornithine Benzyl Ester Hydrochloride is a chemical compound used primarily in research and development within the fields of chemistry and biology. It is a derivative of L-ornithine, an amino acid that plays a crucial role in the urea cycle. The compound is often utilized in peptide synthesis and other biochemical applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ndelta-Boc-L-ornithine Benzyl Ester Hydrochloride typically involves the protection of the amino group of L-ornithine with a Boc (tert-butoxycarbonyl) group, followed by esterification with benzyl alcohol. The reaction is usually carried out in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) under anhydrous conditions. The final product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. Quality control measures are implemented to monitor the consistency and quality of the final product.
化学反応の分析
Types of Reactions
Ndelta-Boc-L-ornithine Benzyl Ester Hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Substitution: Various nucleophiles under mild conditions.
Major Products Formed
Hydrolysis: L-ornithine and benzyl alcohol.
Deprotection: L-ornithine hydrochloride.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ndelta-Boc-L-ornithine Benzyl Ester Hydrochloride is widely used in scientific research, particularly in:
Peptide Synthesis: As a protected amino acid derivative, it is used in the synthesis of peptides and proteins.
Biochemical Studies: It serves as a substrate or inhibitor in enzymatic studies.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and therapeutic agents.
Industrial Applications: It is utilized in the production of fine chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of Ndelta-Boc-L-ornithine Benzyl Ester Hydrochloride involves its role as a protected amino acid derivative. In peptide synthesis, the Boc group protects the amino group from unwanted reactions, allowing for selective coupling with other amino acids. The benzyl ester group serves as a temporary protecting group for the carboxyl group, which can be removed under specific conditions to yield the desired peptide or protein.
類似化合物との比較
Similar Compounds
- Ndelta-Boc-L-ornithine Methyl Ester Hydrochloride
- Ndelta-Boc-L-ornithine Ethyl Ester Hydrochloride
- Ndelta-Boc-L-ornithine Propyl Ester Hydrochloride
Uniqueness
Ndelta-Boc-L-ornithine Benzyl Ester Hydrochloride is unique due to its specific protecting groups, which provide stability and selectivity in peptide synthesis. The benzyl ester group offers a balance between stability and ease of removal, making it a preferred choice in various synthetic applications.
特性
分子式 |
C17H27ClN2O4 |
|---|---|
分子量 |
358.9 g/mol |
IUPAC名 |
benzyl 2-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate;hydrochloride |
InChI |
InChI=1S/C17H26N2O4.ClH/c1-17(2,3)23-16(21)19-11-7-10-14(18)15(20)22-12-13-8-5-4-6-9-13;/h4-6,8-9,14H,7,10-12,18H2,1-3H3,(H,19,21);1H |
InChIキー |
DWWKMTIMRDZGDH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)OCC1=CC=CC=C1)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![n4,n7-Diphenyl-n4,n7-bis(4-(1,2,2-triphenylvinyl)phenyl)benzo[c][1,2,5]thiadiazole-4,7-diamine](/img/structure/B13699836.png)
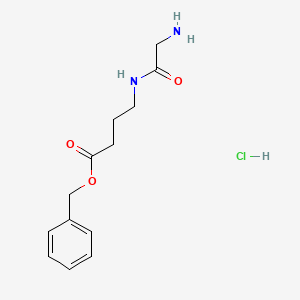


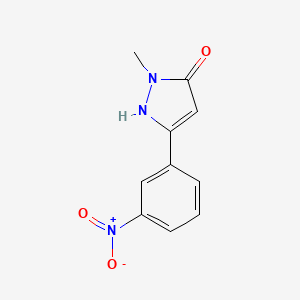

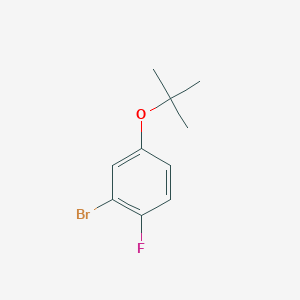
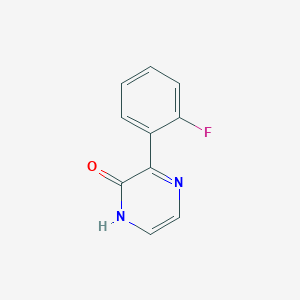
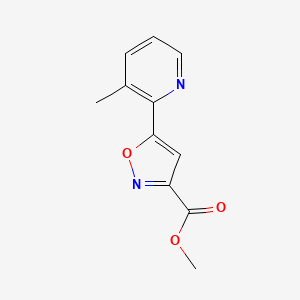
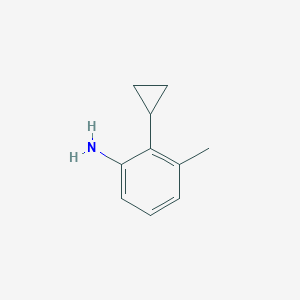
![(2S,4S)-4-(4-Bromobutoxy)-1-Boc-2-[(trityloxy)methyl]pyrrolidine](/img/structure/B13699878.png)
![Ethyl 2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarboxylate](/img/structure/B13699881.png)
